2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The compound features a carboxylic acid at position 8 and a fluorine substituent at position 5 of the tetrahydroisoquinoline scaffold. Fluorination at position 5 introduces electronic and steric effects that may enhance metabolic stability, bioavailability, or target-binding affinity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-fluoro-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-23-10-9-20(24(28)29)21-13-27(12-11-19(21)23)25(30)31-14-22-17-7-3-1-5-15(17)16-6-2-4-8-18(16)22/h1-10,22H,11-14H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPHZWFFVWDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C=CC(=C21)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138004-27-8 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 9H-fluorene, methanol, and tetrahydroisoquinoline derivatives.
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with Fmoc chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
The compound's structure suggests significant potential as a pharmacological agent. The tetrahydroisoquinoline framework is commonly found in various bioactive compounds, including alkaloids with therapeutic properties. Research indicates that derivatives of this compound may exhibit:
- Antitumor Activity : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.
- Neurological Applications : Given the structural similarity to known neuroprotective agents, this compound may be explored for its effects on neurodegenerative diseases.
Synthetic Intermediates
Due to its unique functional groups, it serves as an important intermediate in the synthesis of more complex molecules. The Fmoc group allows for easy incorporation into peptide synthesis, enhancing the stability and solubility of the resulting compounds.
Fluorine Chemistry
The presence of fluorine in the molecular structure can enhance biological activity and metabolic stability. Fluorinated compounds are often more lipophilic and can improve the pharmacokinetic properties of drugs.
Mechanism of Action
The mechanism by which 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The Fmoc group can be cleaved under basic conditions, revealing the active amine, which can then interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
Key Observations:
- Fluorine vs. This could improve solubility in aqueous environments .
- Fmoc Protection: Both the target and 5-methoxy analog utilize Fmoc, enabling compatibility with solid-phase synthesis workflows. However, the absence of Fmoc in 2,3,4-tetrahydroisoquinoline-8-carboxylic acid allows for direct amine modification .
- Metabolic Stability : Fluorine’s small size and high electronegativity may reduce oxidative metabolism at position 5, enhancing in vivo stability relative to methoxy or hydrogen substituents .
Physicochemical Properties
| Property | Target Compound (5-F) | 5-OCH₃ Analog | Unprotected Scaffold |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₀FNO₄ (estimated) | C₂₅H₂₃NO₅ (estimated) | C₁₀H₉NO₂ |
| Molecular Weight | ~429.4 g/mol | ~425.5 g/mol | 191.2 g/mol |
| Polarity | Moderate (F, COOH) | Higher (OCH₃, COOH) | High (unprotected NH, COOH) |
| logP (Predicted) | ~3.2 | ~3.8 | ~1.5 |
Notes:
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid (referred to as Fmoc-THIQ) is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the tetrahydroisoquinoline (THIQ) class, which has been extensively studied for its diverse biological activities, including antitumor, antiviral, and neuroprotective effects. This article reviews the biological activity of Fmoc-THIQ, synthesizing recent research findings and case studies.
- Molecular Formula : C25H20FNO4
- Molecular Weight : 417.43 g/mol
- CAS Number : 2138004-27-8
Fmoc-THIQ features a unique structure characterized by a tetrahydroisoquinoline core and a fluorenylmethoxycarbonyl group, enhancing its stability and solubility for various applications in drug development .
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives, including Fmoc-THIQ. A comparative analysis of various THIQ compounds demonstrated promising activity against strains of human coronaviruses, specifically HCoV-229E and HCoV-OC43. The results indicated that certain THIQ derivatives exhibited significantly lower cytotoxicity compared to standard antiviral agents like chloroquine and hydroxychloroquine while maintaining effective antiviral properties .
| Compound | IC50 (µM) | Cytotoxicity (MRC-5) | Selectivity Index |
|---|---|---|---|
| Fmoc-THIQ | TBD | TBD | TBD |
| Chloroquine | 60 ± 3 | 20 | 0.1 |
| Hydroxychloroquine | 66 ± 3 | 20 | TBD |
Antitumor Activity
The tetrahydroisoquinoline scaffold has been recognized for its antitumor properties. Various modifications to this core structure have resulted in compounds with significant cytotoxic effects against different cancer cell lines. Preliminary studies suggest that Fmoc-THIQ may exhibit similar antitumor activity, warranting further investigation into its mechanisms of action and efficacy against specific tumors .
Neuroprotective Effects
Tetrahydroisoquinolines are also noted for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's. Fmoc-THIQ's structural features suggest it may possess similar neuroprotective capabilities, although specific studies on this compound are still limited .
Case Studies
-
Anti-Coronavirus Activity :
In a study focusing on the synthesis of novel THIQ derivatives, researchers evaluated their effectiveness against coronavirus strains. Fmoc-THIQ was included in initial screenings due to its structural similarity to other active compounds. Results indicated that it could inhibit viral replication with a favorable safety profile compared to existing treatments . -
Antitumor Screening :
A series of THIQ derivatives were screened for cytotoxicity against various cancer cell lines. While specific data on Fmoc-THIQ is still emerging, related compounds showed IC50 values in the micromolar range against breast and lung cancer cells, suggesting potential for further exploration in oncological applications .
Q & A
Q. How can researchers optimize the synthesis of this compound using Fmoc protection strategies?
- Methodological Answer : The Fmoc (fluorenylmethoxycarbonyl) group is critical for protecting amines during synthesis. Key steps include:
- Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group under mild basic conditions while preserving the tetrahydroisoquinoline core .
- Coupling Reactions : Activate carboxylic acid groups with reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of N,N-diisopropylethylamine (DIPEA) for efficient amide bond formation .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is recommended for solubility and stability during reactions .
Q. What are the critical handling precautions to mitigate hazards during experimental procedures?
- Methodological Answer : Based on Safety Data Sheets (SDS):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (GHS H335) .
- Spill Management : Avoid water jets; collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How should researchers design stability studies to assess decomposition under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light to identify degradation pathways. Monitor via HPLC for purity changes .
- Incompatibility Screening : Test reactivity with strong acids/bases and oxidizing agents. Evidence suggests decomposition releases toxic fumes (e.g., NOx, CO) under combustion .
- Long-Term Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group and fluorinated core .
Q. What methodologies are recommended to resolve contradictions in reported toxicological data?
- Methodological Answer :
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute oral toxicity (GHS H302) if experimental data is conflicting .
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate respiratory irritation potential (GHS H335) .
- Dose-Response Studies : Conduct tiered testing in zebrafish embryos to assess ecotoxicological endpoints (e.g., LC50) .
Q. How can the compound’s purity and structural integrity be verified post-synthesis?
- Methodological Answer :
- Analytical Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .
- Mass Spectrometry : Confirm molecular weight (MW 449.43 g/mol) via MALDI-TOF or ESI-MS .
- NMR Spectroscopy : Assign peaks for the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and tetrahydroisoquinoline core (δ 4.2–4.5 ppm CH2 groups) .
Q. What strategies are effective in minimizing side reactions during Fmoc deprotection?
- Methodological Answer :
- Controlled Basicity : Limit piperidine exposure to 10–20 minutes to prevent β-elimination or racemization .
- Temperature Control : Perform deprotection at 0–4°C to stabilize acid-sensitive functional groups (e.g., the 5-fluoro substituent) .
- Scavenger Use : Add thiol-based scavengers (e.g., 1,2-ethanedithiol) to trap liberated fluorenyl byproducts .
Data Contradiction and Knowledge Gap Analysis
Q. How should researchers address incomplete toxicological and ecological data for this compound?
- Methodological Answer :
- Read-Across Analysis : Compare with structurally similar Fmoc-protected analogs (e.g., 9-fluorenecarboxylic acid derivatives) to infer toxicity profiles .
- Tiered Ecotoxicity Testing : Start with Daphnia magna acute immobilization assays (OECD 202), then proceed to algae growth inhibition tests (OECD 201) if risks are indicated .
- Collaborative Reporting : Publish negative results or uncertainties in open-access databases (e.g., PubChem) to improve community knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
